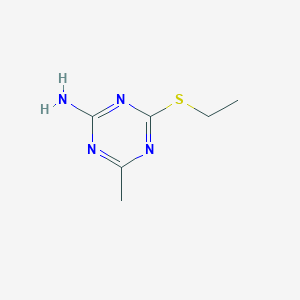

4-(Ethylsulfanyl)-6-Methyl-1,3,5-Triazin-2-Amine

Descripción general

Descripción

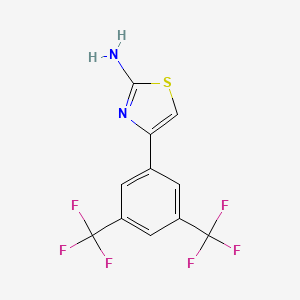

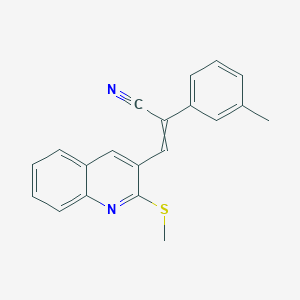

The compound "4-(Ethylsulfanyl)-6-Methyl-1,3,5-Triazin-2-Amine" is a derivative of 1,3,5-triazine, which is a class of nitrogen-containing heterocycles. The structure of the compound suggests that it contains both ethylsulfanyl and methyl groups attached to a triazine ring, which is a six-membered aromatic ring with three nitrogen atoms at non-adjacent positions. This compound is likely to exhibit interesting chemical and physical properties due to the presence of these functional groups and the triazine core.

Synthesis Analysis

The synthesis of related triazine derivatives has been explored in several studies. For instance, a solvent-free interaction between 5-cyano-1,2,4-triazines and 5-methylsulfanyl-4H-1,2,4-triazol-3-amines has been studied, leading to the formation of products with the methylsulfanyl group intact . Additionally, a practical one-pot synthesis method has been developed for 4,6-disubstituted and 4-(hetero)aryl-6-methyl-1,3,5-triazin-2-amines, which involves cotrimerization of aromatic nitriles with guanidine or reaction with N-acetylguanidine . These methods could potentially be adapted for the synthesis of "4-(Ethylsulfanyl)-6-Methyl-1,3,5-Triazin-2-Amine".

Molecular Structure Analysis

The molecular structure of triazine derivatives can be quite complex. For example, X-ray crystallography data revealed that a related compound crystallizes in a non-centrosymmetric space group with triclinic system, and the crystal structure is formed by numerous intermolecular N···H contacts . Another study on pyrazolo[1,5-a][1,3,5]triazines showed evidence for aromatic delocalization in the pyrazole rings and different conformations adopted by the ethylsulfanyl substituents . These findings suggest that "4-(Ethylsulfanyl)-6-Methyl-1,3,5-Triazin-2-Amine" may also exhibit interesting structural features.

Chemical Reactions Analysis

The chemical reactivity of triazine derivatives can involve various transformations. For instance, amine exchange reactions have been observed with 3-tert-butyl-6-(methylsulfanyl)-1,2,3,4-tetrahydro-1,3,5-triazine hydroiodide and amino acids, leading to the formation of new triazine-containing compounds . This indicates that "4-(Ethylsulfanyl)-6-Methyl-1,3,5-Triazin-2-Amine" could also participate in similar reactions, potentially leading to a variety of functionalized products.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives can vary widely. For example, the presence of a methylsulfanyl group has been shown to affect the properties of the compound, as seen in the 1H NMR spectra . Additionally, the presence of ethylsulfanyl and methyl groups could influence the solubility, melting point, and stability of "4-(Ethylsulfanyl)-6-Methyl-1,3,5-Triazin-2-Amine". The intermolecular interactions, such as hydrogen bonding and pi-stacking, observed in related compounds could also play a role in the compound's physical properties and crystal packing .

Aplicaciones Científicas De Investigación

Molecular Structure and Conformation

- Molecular Dimensions and Aromatic Delocalization : The molecular structure of related 2-ethylsulfanyl-1,3,5-triazines exhibits evidence of aromatic delocalization in the pyrazole rings. Different conformations are adopted by the ethylsulfanyl substituents in various compounds, impacting the molecular interactions and stabilities (Insuasty et al., 2008).

Chemical Reactivity and Interactions

- Amine Exchange Reactions : 3-tert-Butyl-6-(methylsulfanyl)-1,2,3,4-tetrahydro-1,3,5-triazine hydroiodide, a compound structurally related to 4-(Ethylsulfanyl)-6-Methyl-1,3,5-Triazin-2-Amine, participates in amine exchange reactions with amino acids, leading to various exchange products. Such reactions highlight the chemical reactivity and potential for modification of triazine compounds (Sun Min’yan’ et al., 2010).

Crystal Structure Analysis

- Hydrogen Bonding and Molecular Linkage : In certain triazine derivatives, there are significant bond fixations in the heterocyclic component. The presence or absence of direction-specific intermolecular interactions, such as hydrogen bonds, can influence the formation of molecular sheets and rings, impacting the crystal structure and stability (Insuasty et al., 2006).

Synthetic Applications

Synthesis of Nucleoside Analogs : The synthesis of triazine carbon-linked nucleosides, analogs of 5-azacytidine and pseudoisocytidine, demonstrates the potential of triazine derivatives in creating bioactive compounds. The specific synthetic pathways involve various chemical reactions, highlighting the versatility of triazine compounds in organic synthesis (Riley et al., 1986).

Practical Synthesis Techniques : Advanced synthesis methods have been developed for 1,3,5-triazin-2-amines, including one-pot synthesis techniques. These methods demonstrate the practical and efficient synthesis of triazine derivatives, which can be applied in various chemical and pharmaceutical contexts (Calheiros et al., 2022).

Biological Evaluation

Antimicrobial and Antitubercular Potential : Studies on triazine-linked heterocyclic compounds, such as (4-benzylideneamino-6-methyl-[1,3,5]-triazin-2-yl)-(5-methyl-2-substituted phenyl/ H -pyrazol-3-yl)- amines, reveal their potential antimicrobial and antitubercular activities. This suggests the possibility of utilizing triazine derivatives in developing new antimicrobial agents (Deohate & Mulani, 2020).

Antimycobacterial Agents : The synthesis and evaluation of novel 1,3,5-triazine-Schiff base conjugates as antimycobacterial agents against Mycobacterium tuberculosis indicate significant biological activity. Such findings highlight the therapeutic potential of triazine derivatives in treating bacterial infections (Avupati et al., 2013).

Environmental Applications

- Utilization by Bacteria as Sulfur Sources : Certain bacteria can utilize s-triazine herbicides, which are structurally related to 4-(Ethylsulfanyl)-6-Methyl-1,3,5-Triazin-2-Amine, as a sole source of sulfur for growth. This demonstrates the environmental relevance of triazines and their potential role in bioremediation processes (Cook & Hütter, 1982).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-ethylsulfanyl-6-methyl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4S/c1-3-11-6-9-4(2)8-5(7)10-6/h3H2,1-2H3,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJQMCVIFTDRXNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC(=NC(=N1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30369415 | |

| Record name | 4-(Ethylsulfanyl)-6-methyl-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Ethylsulfanyl)-6-Methyl-1,3,5-Triazin-2-Amine | |

CAS RN |

57639-45-9 | |

| Record name | 4-(Ethylsulfanyl)-6-methyl-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

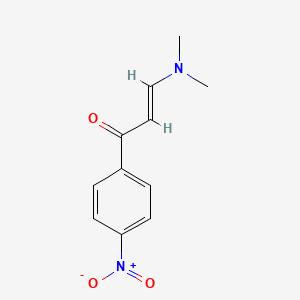

![(E)-1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-(4-toluidino)-2-propen-1-one](/img/structure/B1301511.png)

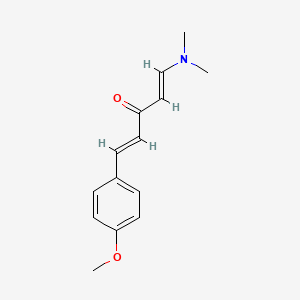

![(E)-3-(2-acetylanilino)-1-[1,1'-biphenyl]-4-yl-2-propen-1-one](/img/structure/B1301512.png)

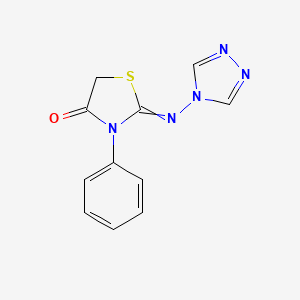

![2-((Z)-{1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylidene)-1-hydrazinecarbothioamide](/img/structure/B1301517.png)

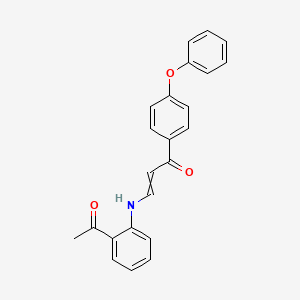

![3-[(Z)-(5-chloro-2-hydroxyphenyl)methylidene]-6-(trifluoromethyl)-1H-indol-2-one](/img/structure/B1301543.png)